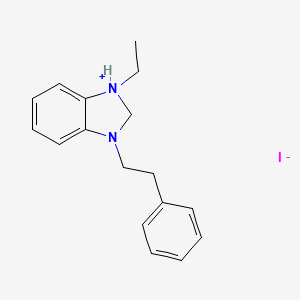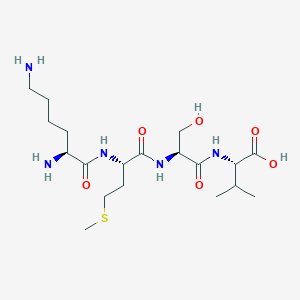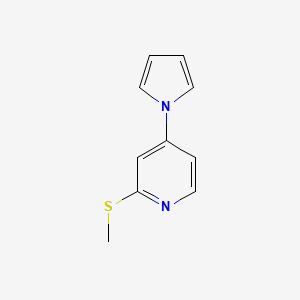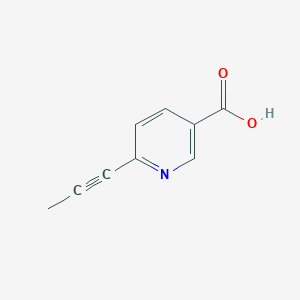
6-(Prop-1-yn-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Prop-1-yn-1-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a prop-1-yn-1-yl group attached to the sixth position of the nicotinic acid ring. It has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-yn-1-yl)nicotinic acid can be achieved through various synthetic routes. One common method involves the alkylation of nicotinic acid derivatives with propargyl bromide. The reaction typically takes place in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through multicomponent reactions. These reactions involve the condensation of nicotinic acid with various alkylating agents and other reactants under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-1-yn-1-yl)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Prop-1-yn-1-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Prop-1-yn-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit acetylcholinesterase, thereby affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.
Propargyl Compounds: Compounds containing the propargyl group, which have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
6-(Prop-1-yn-1-yl)nicotinic acid is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-prop-1-ynylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6H,1H3,(H,11,12) |
InChI Key |
KOCVLAGDUZQSML-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


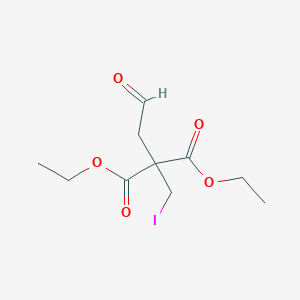
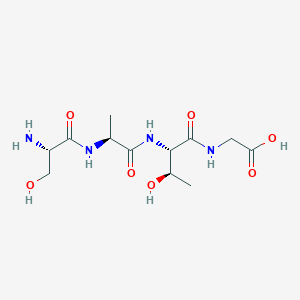
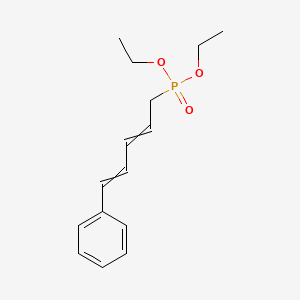
![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
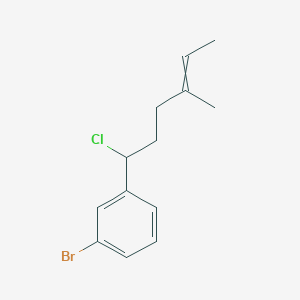
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)
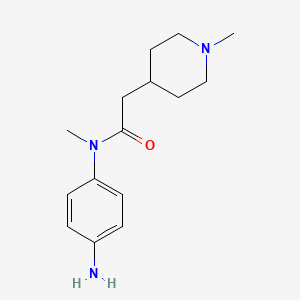
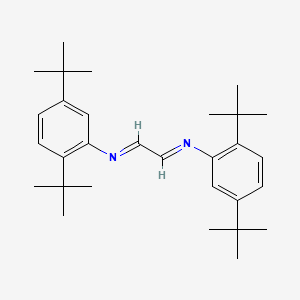
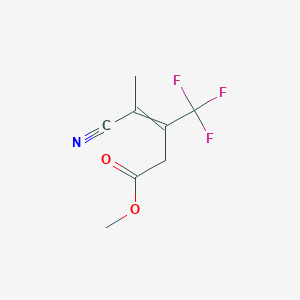
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
